Trichorabdal A

Catalog No.
S647272
CAS No.
M.F
C20H26O5
M. Wt
346.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichorabdal A

Product Name

Trichorabdal A

IUPAC Name

7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3

InChI Key

KIJKAQHLSSAHOL-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C

Synonyms

trichorabdal A

Canonical SMILES

CC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C

7-Hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde is a natural product found in Isodon weisiensis, Isodon enanderianus, and other organisms with data available.

Trichorabdal A is a naturally occurring diterpene isolated from the Japanese perennial plant Rabdosia trichocarpa. This compound belongs to the class of Isodon diterpenes and is characterized by its unique bicyclic structure, which contributes to its biological activity. Trichorabdal A has garnered attention due to its potent cytotoxic effects, particularly against cancer cell lines such as HeLa cells, exhibiting nanomolar cytotoxicity levels .

The chemical structure of Trichorabdal A allows for several notable reactions. The total synthesis of this compound involves complex reaction pathways, including:

  • Aldol Reactions: These reactions are pivotal in forming carbon-carbon bonds, crucial for constructing the bicyclic framework of Trichorabdal A.
  • Radical Cyclization: This method is utilized to create quaternary carbon centers, which are essential for the compound's stability and reactivity.
  • Oxidation and Reduction Steps: Various oxidation states are achieved through selective reactions that manipulate functional groups within the molecule, allowing for the final formation of Trichorabdal A .

The synthesis of Trichorabdal A has been achieved through various methodologies:

  • Total Synthesis via Bicyclo[3.2.1]octane Intermediate: This method employs a common intermediate that facilitates the construction of both Trichorabdal A and related compounds like Maoecrystal Z through a series of retro-aldol and aldol reactions.
  • Radical Cyclization Techniques: These techniques are crucial for establishing the cyclic structures and quaternary centers characteristic of Isodon diterpenes.
  • Chemoselective Functional Group Manipulations: Various functional groups are selectively manipulated to yield the final product efficiently .

Trichorabdal A is primarily studied for its potential applications in:

  • Cancer Therapeutics: Given its cytotoxic properties, it may serve as a lead compound in developing new anticancer drugs.
  • Natural Product Research: Its unique structure makes it a subject of interest in natural product chemistry and medicinal chemistry research.

Research into Trichorabdal A's interactions with biological systems is ongoing. Initial studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. Further investigation into its binding affinities and mechanisms of action will be crucial for understanding its therapeutic potential.

Trichorabdal A shares structural similarities with several other diterpenes. Here are some comparable compounds:

Compound NameSourceBiological ActivityStructural Notes
Maoecrystal ZRabdosia trichocarpaCytotoxicity against cancer cellsSimilar bicyclic structure
Longikaurin EIsodon speciesAnti-inflammatory propertiesContains a similar bicyclic framework
Taxol (Paclitaxel)Taxus brevifoliaAnticancer agentDifferent core structure but similar activity against cancer

Uniqueness of Trichorabdal A

Trichorabdal A is distinguished by its specific arrangement of functional groups and stereochemistry, which contribute to its unique biological activities compared to other diterpenes. Its potent cytotoxicity at low concentrations sets it apart from many similar compounds, making it a promising candidate for further pharmacological exploration .

Trichorabdal A is a naturally occurring diterpenoid compound that has been exclusively isolated from Rabdosia trichocarpa Kudo, a perennial plant species belonging to the Lamiaceae family [2] [3]. This Japanese medicinal plant serves as the primary natural source of trichorabdal A and represents one of the most extensively studied species within the Rabdosia genus for diterpenoid natural product isolation [2] [4].

Rabdosia trichocarpa is endemic to Japan and has been traditionally utilized in folk medicine for the treatment of gastric and stomachic complaints [5]. The plant is characterized by its densely pubescent leaves and stems, which contain specialized glandular trichomes that serve as the primary sites for diterpenoid biosynthesis and accumulation [2] [4]. These epidermal structures function as natural chemical factories, producing and storing various bioactive compounds including the trichorabdal series of diterpenoids [4].

The ethanolic extracts of Rabdosia trichocarpa leaves have demonstrated significant antibacterial activity against oral microorganisms, including cariogenic mutans streptococci and periodontopathic Porphyromonas gingivalis [2]. Chromatographic separation and purification of these extracts has yielded ten distinct diterpenoids, with trichorabdal A representing one of the most biologically active constituents [2] [3].

Within the broader Isodon and Rabdosia genera, more than 1000 ent-kaurane diterpenoids have been isolated to date, demonstrating the remarkable biosynthetic capacity of these plant families for producing structurally diverse terpenoid natural products [6]. The distribution of trichorabdal A appears to be restricted to Rabdosia trichocarpa, as comprehensive phytochemical investigations of related species have not reported its occurrence elsewhere [7] [4].

The ecological distribution of Rabdosia trichocarpa in Japanese mountainous regions suggests that trichorabdal A biosynthesis may be influenced by specific environmental factors, including altitude, soil composition, and seasonal variations [4]. The concentration of trichorabdal A in plant tissues varies significantly depending on the developmental stage, with mature leaves typically containing the highest levels of this compound [2].

Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of trichorabdal A follows the universal diterpenoid biosynthetic pathway, originating from the common precursor geranylgeranyl diphosphate (GGPP) [8] [9] [10]. This complex multi-step process involves a sophisticated array of enzymatic transformations that convert the linear GGPP molecule into the highly functionalized tricyclic structure characteristic of trichorabdal A [8] [11].

The initial biosynthetic step involves the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) through the action of ent-copalyl diphosphate synthase (CPS) [10] [12]. This enzyme catalyzes a protonation-initiated cyclization cascade that establishes the basic tetracyclic kaurane framework [10]. The CPS enzyme belongs to the terpene cyclase family and contains characteristic aspartate-rich motifs (DDXXD) that coordinate magnesium ions essential for catalytic activity [10] [12].

Following ent-CPP formation, ent-kaurene synthase (KS) catalyzes the second cyclization step, converting ent-CPP to ent-kaurene through a complex carbocation-mediated rearrangement [10] [13]. This transformation involves the formation of a bicyclo[3.2.1]octane ring system that is characteristic of the kaurane diterpenoid family [10]. The KS enzyme contains a distinct DDYFD motif that is crucial for its catalytic function [10].

The subsequent oxidative modifications of the ent-kaurene skeleton are carried out by cytochrome P450 enzymes (CYPs), which introduce hydroxyl groups and other functional modifications [11]. The CYP701 family enzymes are particularly important in early kaurane oxidation, catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid [11] [14]. This involves sequential oxidation at the C-19 position from methyl to carboxylic acid [11].

Additional CYP enzymes from various families, including CYP71, CYP85, and CYP72, contribute to the structural diversification that leads to trichorabdal A [11]. These enzymes catalyze hydroxylations, ring rearrangements, and other oxidative transformations that establish the unique spirolactone structure of trichorabdal A [11]. The specific CYP enzymes involved in trichorabdal A biosynthesis have not been fully characterized, representing an important area for future research [9] [11].

The formation of the characteristic bicyclo[3.2.1]octane framework of trichorabdal A likely involves specialized cyclization enzymes that facilitate intramolecular bond formation between distant carbon centers [15] [16]. These enzymes may employ radical-mediated mechanisms similar to those observed in the biosynthesis of related ent-kauranoids such as maoecrystal Z [15].

The final steps in trichorabdal A biosynthesis involve tailoring enzymes that introduce the spirolactone moiety and establish the correct stereochemistry at multiple chiral centers [15] [16]. These transformations require precise enzymatic control to achieve the specific three-dimensional structure that confers biological activity [15].

Ecological Role and Natural Product Distribution

Trichorabdal A serves important ecological functions as a specialized metabolite in Rabdosia trichocarpa, particularly in plant defense mechanisms against microbial pathogens and herbivorous insects [2] [4] [17]. The compound's potent antibacterial activity against Helicobacter pylori and other pathogenic microorganisms suggests that it functions as a chemical defense agent protecting the plant from bacterial infections [5] [17].

The distribution of trichorabdal A within Rabdosia trichocarpa tissues is not uniform, with the highest concentrations found in the leaves and aerial parts of the plant [2] [4]. This tissue-specific accumulation pattern is consistent with the compound's defensive role, as these structures are most exposed to potential pathogens and herbivores [2]. The glandular trichomes on leaf surfaces serve as the primary sites of trichorabdal A storage, creating a chemical barrier against invading organisms [4].

The seasonal variation in trichorabdal A content reflects the plant's adaptive response to changing environmental pressures [4]. During periods of high pathogen pressure or insect activity, the plant increases trichorabdal A production to enhance its defensive capabilities [4]. This dynamic regulation of secondary metabolite biosynthesis demonstrates the sophisticated chemical ecology strategies employed by Rabdosia species [4].

In addition to its direct antimicrobial effects, trichorabdal A may contribute to allelopathic interactions with neighboring plant species [4]. The compound's lipophilic nature allows it to persist in soil and potentially influence the germination and growth of competing plants [4]. This allelopathic activity represents an important ecological function that extends beyond direct plant defense [4].

The deodorizing activity of trichorabdal A and related diterpenoids against methanethiol suggests additional ecological roles in modulating chemical communication within plant communities [4]. By neutralizing volatile sulfur compounds, these metabolites may influence insect behavior and plant-plant signaling processes [4].

The limited distribution of trichorabdal A to Rabdosia trichocarpa reflects the species-specific evolution of biosynthetic pathways and the unique ecological niche occupied by this plant [7] [4]. This restricted occurrence makes Rabdosia trichocarpa a valuable genetic resource for understanding diterpenoid biosynthesis and discovering novel bioactive compounds [4].

Comparative Analysis with Related Diterpenoids and Kaurene Derivatives

Trichorabdal A belongs to the extensive family of ent-kaurane diterpenoids, which includes over 1000 structurally related natural products isolated from various plant species [6] [18]. Within this family, trichorabdal A exhibits unique structural features that distinguish it from other kaurane derivatives while maintaining the characteristic tetracyclic backbone [15].

The spirolactone moiety present in trichorabdal A represents a distinctive structural feature that is shared with several related compounds, including maoecrystal Z and longikaurin E [15] [19]. This spirocyclic system is formed through intramolecular cyclization reactions that create a bridged lactone ring, significantly altering the three-dimensional structure and biological activity compared to linear kaurane derivatives [15] [19].

Maoecrystal Z, another prominent member of the rearranged ent-kauranoid family, shares synthetic accessibility through common spirolactone intermediates with trichorabdal A [15] [19]. Both compounds can be synthesized using unified synthetic strategies that exploit the reactivity of spirolactone precursors [15]. However, maoecrystal Z exhibits a more extensively rearranged polycyclic framework compared to the bicyclo[3.2.1]octane system of trichorabdal A [19].

Longikaurin E represents another structurally related compound that features a 7,20-epoxy-ent-kaurane framework with an oxabicyclo[2.2.2]octane motif [15] [20]. Like trichorabdal A, longikaurin E can be accessed through palladium-mediated oxidative cyclization reactions, demonstrating the versatility of transition metal catalysis in constructing complex ent-kauranoid architectures [15] [20].

The trichorabdal series itself encompasses multiple structurally related compounds, including trichorabdals B, C, and H, each with distinct oxidation patterns and biological activities [3] [17]. Trichorabdal B features a spiroseco-kaurane skeleton with novel rearrangement patterns, while trichorabdals C and H exhibit different hydroxylation patterns on the basic kaurane framework [3].

Oridonin, one of the most extensively studied ent-kaurane diterpenoids, differs from trichorabdal A in its possession of an α,β-unsaturated ketone system that confers potent antitumor activity [4]. The structural differences between oridonin and trichorabdal A highlight the importance of specific functional groups in determining biological activity within the ent-kauranoid family [4].

The structure-activity relationships within the ent-kauranoid family reveal that the presence of specific functional groups, such as the spirolactone in trichorabdal A, significantly influences biological properties [21] [22]. Compounds with α,β-unsaturated carbonyl systems typically exhibit cytotoxicity through reactive oxygen species formation and Michael addition reactions with cellular thiols [22].

The cytotoxicity of ent-kaurane diterpenoids is generally attributed to their ability to generate reactive oxygen species and deplete glutathione through covalent modification of protein thiols [22]. Trichorabdal A's nanomolar cytotoxicity against HeLa cells places it among the most potent members of this natural product family .

Recent synthetic studies have demonstrated that three architecturally distinct ent-kauranoids (maoecrystal Z, trichorabdal A, and longikaurin E) can be prepared from common synthetic intermediates, highlighting the biogenetic relationships between these natural products [15] [19]. This synthetic accessibility has enabled detailed structure-activity relationship studies and the preparation of analogues for biological evaluation [15].

XLogP3

2.2

Dates

Last modified: 02-18-2024

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